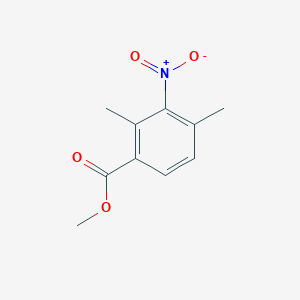

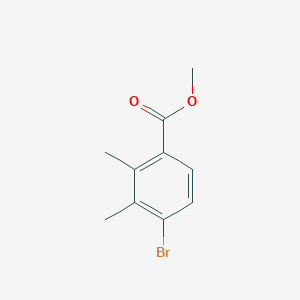

Methyl 3-nitro-2,4-dimethylbenzoate

説明

Synthesis Analysis

The synthesis of nitro compounds like “Methyl 3-nitro-2,4-dimethylbenzoate” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A specific synthesis method for “Methyl 3-nitrobenzoate” involves nitration of methyl benzoate, an electrophilic substitution .Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo various chemical reactions. For instance, nitration of alkanes requires high temperatures in the vapor phase, while nitration of aromatic compounds like benzene can occur readily in the liquid phase .科学的研究の応用

New Routes in Organic Synthesis

Research has highlighted innovative pathways for synthesizing nitrosubstituted compounds, where derivatives similar to Methyl 3-nitro-2,4-dimethylbenzoate play a crucial role as intermediates. For instance, Bella and Milata (2008) demonstrated a new method for preparing nitrosubstituted 1,2-phenylenediamines, leveraging the methylation process to achieve high yields of the target compounds (Bella & Milata, 2008).

Advanced Material Synthesis

In the field of material science, derivatives of this compound are used to synthesize novel compounds with potential applications ranging from fluorescent probes for biomedical imaging to the development of new pesticides. Feng et al. (2016) developed a fluorescent probe using a derivative for selective detection of hypoxia in tumor cells, demonstrating its application in the biomedical research fields (Feng et al., 2016).

Environmental and Biodegradation Studies

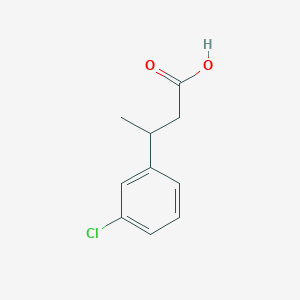

This compound and its derivatives have been studied for their environmental impact, particularly in biodegradation. Research by Bhushan et al. (2000) on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the potential for using microorganisms to degrade pollutants related to this chemical compound (Bhushan et al., 2000).

Pharmaceutical Research

In pharmaceutical research, the properties of this compound derivatives have been explored for their potential therapeutic applications. Miri et al. (2002) synthesized a group of compounds that exhibited calcium channel antagonist activities, which could serve as probes for investigating vascular muscle relaxation (Miri et al., 2002).

Safety and Hazards

特性

IUPAC Name |

methyl 2,4-dimethyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-5-8(10(12)15-3)7(2)9(6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUYMIMLCZOBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

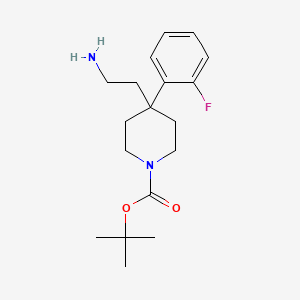

![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)

![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)

![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

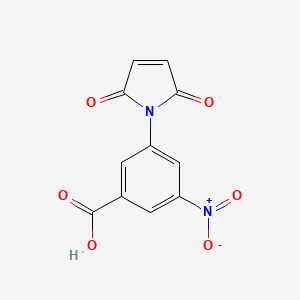

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)